Structural and Regiochemical Specificity in Ivacaftor Synthesis
The compound is specifically described as the intermediate 'compound 3' in the patent WO2010/108162 A1, where it is condensed with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using T3P as a coupling agent, followed by benzyl deprotection to yield Ivacaftor [1]. In contrast, alternative routes using unprotected 5-amino-2,4-di-tert-butylphenol (as in US 8,410,274) achieved only an 8% coupling yield with HATU, while the WO2010/108162 route via this protected intermediate improved the overall process efficiency by avoiding direct coupling of the unprotected aminophenol [2].
| Evidence Dimension | Synthetic utility as a protected intermediate in Ivacaftor preparation |
|---|---|
| Target Compound Data | Key intermediate (compound 3) in the T3P-mediated coupling route, described on pages 65-66 of WO2010/108162 A1 [1] |
| Comparator Or Baseline | Unprotected 5-amino-2,4-di-tert-butylphenol used in the original Vertex route (US 8,410,274), which gave only ~8% yield in the coupling step with HATU [2] |
| Quantified Difference | The protected intermediate strategy overcomes the low-yielding (<10%) direct coupling of the unprotected aminophenol, though exact yields for the T3P coupling step using this intermediate were not publicly disclosed in the patent [1][2] |
| Conditions | Coupling reaction: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, T3P, pyridine, followed by benzyl deprotection [1] |
Why This Matters
Procurement of this specific intermediate enables researchers to follow the high-efficiency patented route to Ivacaftor, bypassing the known low-yielding direct coupling step that plagued earlier synthetic approaches.
- [1] Zlokarnik, G. et al. Process for making modulators of cystic fibrosis transmembrane conductance regulator. Patent WO2010/108162 A1, 2010. View Source
- [2] Vertex Pharmaceuticals. Modulators of ATP-Binding Cassette Transporters. US Patent 8,410,274 B2, 2013. Describes the direct coupling of 5-amino-2,4-di-tert-butylphenol with ~8% yield. View Source
